2-((Tert-pentyloxy)methyl)butane-1-sulfonyl chloride
Description
2-((Tert-pentyloxy)methyl)butane-1-sulfonyl chloride is a specialized organosulfur compound belonging to the sulfonyl chloride family. Sulfonyl chlorides are widely used as electrophilic reagents for introducing sulfonyl groups into target molecules, particularly in pharmaceutical and polymer chemistry. The tert-pentyloxy moiety in this compound likely confers steric bulk, which may influence reactivity, solubility, and stability compared to simpler sulfonyl chlorides.
Properties
Molecular Formula |
C10H21ClO3S |
|---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
2-(2-methylbutan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-5-9(8-15(11,12)13)7-14-10(3,4)6-2/h9H,5-8H2,1-4H3 |
InChI Key |
LRRXXSCJKOWEQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(C)(C)CC)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-pentyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with tert-pentyloxy methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-pentyloxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under strong oxidative conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
2-((Tert-pentyloxy)methyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Tert-pentyloxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions often involve the formation of a sulfonyl intermediate, which then undergoes further transformation depending on the nature of the nucleophile and reaction conditions.
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Sulfonyl Chlorides
No CAS number provided in evidence for the target compound. *Assumed for comparison purposes.
Substituent Effects on Reactivity and Stability
Steric Hindrance : The tert-pentyloxy group in the target compound introduces significant steric bulk compared to cyclopentylmethoxy () or tetrahydrofuran-based substituents (). This bulk may reduce nucleophilic attack at the sulfonyl chloride center, slowing reactions like sulfonamide formation.
Solubility: The tetrahydrofuran (THF) moiety in and enhances polarity and solubility in polar aprotic solvents (e.g., DMF or THF itself), whereas the tert-pentyloxy group likely increases lipophilicity, favoring nonpolar solvents.
Stability : Cyclopentylmethoxy analogs () were discontinued, possibly due to synthetic challenges or instability under storage conditions. In contrast, THF-containing variants () remain commercially available, suggesting better stability.
Purity and Commercial Viability
All analogs in the evidence exhibit ≥98% purity, a standard threshold for research-grade chemicals. The THF-based compounds () are marketed by specialized suppliers like GLPBIO and Moldb, indicating niche applications in organic building blocks.
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